Bcr-abl-IN-5 is a compound designed as an inhibitor of the BCR-ABL fusion protein, which is a significant target in the treatment of chronic myelogenous leukemia (CML). The BCR-ABL fusion results from a translocation between chromosomes 9 and 22, leading to the production of a constitutively active tyrosine kinase that promotes cancer cell proliferation. This compound is part of a broader class of therapeutic agents aimed at inhibiting this aberrant signaling pathway.
Bcr-abl-IN-5 was developed through the synthesis of novel derivatives based on thiazolamide and benzamide structures. These compounds were evaluated for their inhibitory activities against both wild-type and mutant forms of the BCR-ABL protein, particularly focusing on the T315I mutation, which is known for conferring resistance to standard treatments like imatinib .
Bcr-abl-IN-5 falls under the classification of small-molecule inhibitors targeting protein kinases. Specifically, it is categorized as a BCR-ABL inhibitor, which is crucial for managing CML and other related malignancies.
The synthesis of Bcr-abl-IN-5 involved several key steps:
The detailed synthetic pathway ensures that Bcr-abl-IN-5 maintains structural integrity conducive to its biological activity .
The synthesis involved careful control of reaction conditions such as temperature, pH, and solvent composition to maximize yield and purity. The use of TLC allowed for real-time monitoring of the reaction progress, ensuring optimal conditions were maintained throughout the process.
The molecular structure of Bcr-abl-IN-5 features a thiazolamide core linked to a benzamide moiety. This design is essential for fitting into the ATP-binding site of the BCR-ABL kinase.
The compound's molecular formula can be represented as , where specific values for , , , , and depend on the exact substituents used in the synthesis. The three-dimensional conformation allows for effective interaction with the kinase domain, particularly in inhibiting its activity .
Bcr-abl-IN-5 primarily acts through competitive inhibition at the ATP-binding site of the BCR-ABL fusion protein. This mechanism prevents ATP from binding, thereby blocking downstream signaling pathways that promote cell proliferation.
In vitro assays demonstrated that Bcr-abl-IN-5 effectively inhibited BCR-ABL activity in cell lines expressing both wild-type and mutant forms. The compound's efficacy was assessed using enzymatic assays that measure phosphorylation levels in response to ATP presence .
The mechanism by which Bcr-abl-IN-5 exerts its effects involves:
Studies indicate that Bcr-abl-IN-5 demonstrates significant potency against both wild-type and T315I mutant forms of BCR-ABL, making it a promising candidate for overcoming resistance associated with traditional therapies .
Bcr-abl-IN-5 typically exists as a crystalline solid at room temperature. Its solubility profile varies depending on solvent polarity but generally exhibits moderate solubility in organic solvents.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm purity and structural integrity .
Bcr-abl-IN-5 has significant applications in:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9